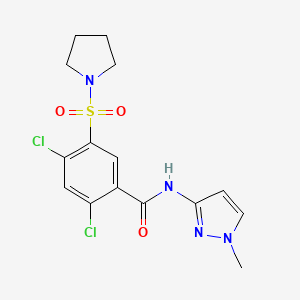
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as JP4-039, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its effects by inhibiting the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in response to inflammatory stimuli. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which can cause oxidative damage and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in various preclinical studies. In animal models of sepsis, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve survival rates. In models of acute lung injury, this compound has been shown to reduce inflammation and oxidative stress, leading to improved lung function. Additionally, this compound has been shown to reduce oxidative stress and improve cardiac function in models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide is that it has been extensively studied in preclinical models, making it a well-characterized compound for laboratory experiments. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the use of this compound in the treatment of cancer, as ROS production has been implicated in the development and progression of cancer. Finally, future research could focus on elucidating the mechanism of action of this compound, which could help to identify new therapeutic targets for the treatment of various diseases.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(1-methyl-1H-pyrazol-3-yl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, acute lung injury, and ischemia-reperfusion injury. In preclinical studies, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
2,4-dichloro-N-(1-methylpyrazol-3-yl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O3S/c1-20-7-4-14(19-20)18-15(22)10-8-13(12(17)9-11(10)16)25(23,24)21-5-2-3-6-21/h4,7-9H,2-3,5-6H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNDGBFAUYGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)
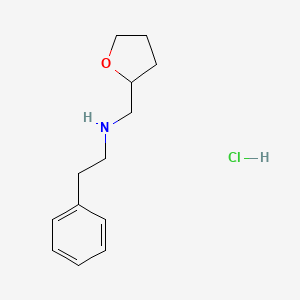
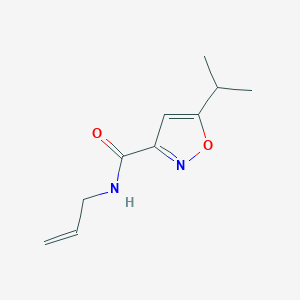
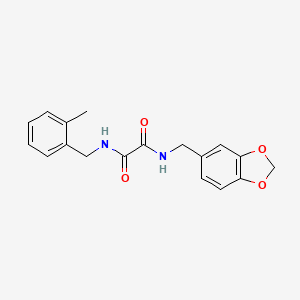
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)
![2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4711173.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)
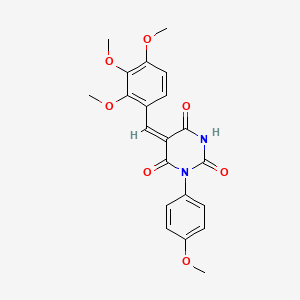
![ethyl 4-[2-(3,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4711188.png)
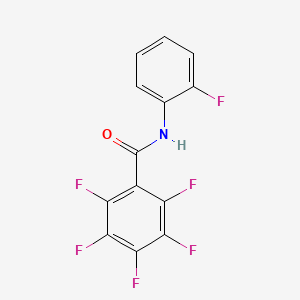
![N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4711206.png)
![4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4711213.png)
![4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4711218.png)
![N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4711228.png)